REACTION_CXSMILES
|
[OH2:1].[OH-:2].[Li+].OO.[Cl:6][CH:7]([Cl:11])[C:8](Cl)=[O:9].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[Cl:6][CH:7]([Cl:11])[C:8]([O:1][O:2][C:8](=[O:9])[CH:7]([Cl:11])[Cl:6])=[O:9] |f:0.1.2,5.6.7|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
3.07 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
1.64 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium thiosulfate
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
the reaction mixture poured into a prechilled 250 mL Erlenmeyer flask
|
Type
|
TEMPERATURE
|
Details
|
warmed
|
Reaction Time |
15 s |
Name
|
|
Type
|
|
Smiles
|
ClC(C(=O)OOC(C(Cl)Cl)=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |